6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Description
6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a halogenated heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a bromine atom at position 6 and a reactive carbonyl chloride group at position 2. This structure confers high electrophilicity to the carbonyl chloride, enabling nucleophilic substitution reactions critical in synthesizing amides, esters, and other derivatives.
Properties
IUPAC Name |
6-bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3O/c8-4-2-10-6-1-5(7(9)13)11-12(6)3-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDSXXRVHKPKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1C(=O)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The carbonyl chloride group undergoes nucleophilic substitution with amines and alcohols to form amides/ureas and esters, respectively.
Key observations:
-
Reaction with 4-aminobenzoic acid in DMF at 80°C yields 4-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid (85% yield), a precursor for kinase inhibitors.
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Ethanol-mediated esterification produces ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, which is further saponified to the carboxylic acid under basic conditions (NaOH/EtOH, 70°C) .
Table 1: Representative Acyl Substitution Reactions
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Aminobenzoic acid | DMF, 80°C, 12 h | Amide derivative | 85% | |
| Ethanol | Reflux, H₂SO₄ | Ethyl ester | 78% | |
| Piperazinyl amines | DCM, RT, 24 h | Carboxamide inhibitors | 60-75% |
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at position 6 participates in Suzuki-Miyaura and oxidative C-H/C-H cross-coupling reactions.
Key findings:
-
Suzuki coupling with arylboronic acids (Pd(OAc)₂, K₂CO₃, dioxane, 100°C) introduces aryl groups at position 6 .
-
Oxidative C-H/C-H coupling with thiophenes (Pd(OAc)₂, Ag₂CO₃, DMF, 120°C) forms biaryl structures (62-75% yield) .
Mechanistic insight:
The bromine acts as a directing group, facilitating regioselective functionalization. DFT studies suggest the reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle .
Electrophilic Aromatic Substitution
The electron-rich pyrimidine ring undergoes nitration and halogenation at specific positions.
Experimental data:
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Nitration (HNO₃/Ac₂O, 0°C) selectively occurs at position 3 due to resonance stabilization of the intermediate .
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Bromination (Br₂/EtOH, N₂) yields 3,6-dibromo derivatives (50% yield) under controlled conditions .
Table 2: Electrophilic Substitution Regioselectivity
| Reaction | Conditions | Major Product | Regioselectivity Driver |
|---|---|---|---|
| Nitration | HNO₃/Ac₂O, 0°C | 3-Nitro-6-bromopyrazolo[1,5-a]pyrimidine | Resonance stabilization |
| Bromination | Br₂/EtOH, 25°C | 3,6-Dibromopyrazolo[1,5-a]pyrimidine | Ortho-directing effect |
Nucleophilic Aromatic Substitution
The 6-bromo substituent is displaced by nucleophiles under basic or catalytic conditions.
Notable examples:
-
Reaction with sodium azide (DMF, 100°C) replaces bromine with an azide group (89% yield) .
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Amination using NH₃/EtOH at 150°C in a sealed tube produces 6-aminopyrazolo[1,5-a]pyrimidine derivatives .
Macrocyclization via Mitsunobu Reactions
The carbonyl chloride participates in macrocycle formation for kinase inhibitor development:
Protocol:
Structure-activity relationship (SAR):
Macrocyclic derivatives show enhanced CK2α inhibition (IC₅₀ = 12 nM) compared to acyclic analogs due to preorganized binding conformations .
Hydrolysis and Stability Profile
The carbonyl chloride demonstrates pH-dependent hydrolysis:
Kinetic data (25°C):
Scientific Research Applications
Scientific Research Applications
The compound has been explored for various applications in scientific research:
- Medicinal Chemistry : It serves as a scaffold for developing new therapeutic agents targeting diseases such as cancer and inflammatory disorders.
- Biological Studies : Researchers investigate its interactions with specific biological targets, including enzymes and receptors.
- Chemical Biology : The compound acts as a probe to study cellular processes and pathways.
- Material Science : Its distinctive structure is useful in synthesizing new materials with tailored properties.
Biological Activities
Research indicates that 6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride exhibits several biological activities:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines by disrupting critical signaling pathways.
- Antimicrobial Activity : It has been evaluated for efficacy against multidrug-resistant strains of Mycobacterium tuberculosis. Minimum inhibitory concentration (MIC) values indicate strong activity against these pathogens.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit key inflammatory mediators, contributing to reduced inflammation in disease models.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key insights include:
| Modification | Observed Effect |
|---|---|
| Bromine at C3 | Enhanced binding affinity |
| Carbonyl group at C2 | Increased anticancer activity |
| Substituents at C4 and C6 | Improved potency against Mtb |
Case Study 1: Antimicrobial Efficacy Against MDR-TB
A series of experiments evaluated the effectiveness of this compound against multidrug-resistant tuberculosis strains. Results showed that the compound had an MIC value significantly lower than many existing treatments, indicating its potential as a novel anti-TB agent.
Case Study 2: Cytotoxicity in Cancer Cell Lines
In another study focusing on cancer therapy, researchers assessed the cytotoxic effects of this compound on HeLa cells using viability assays. The IC50 values were determined to be below 150 μM for several derivatives, highlighting their potential for selective targeting of cancer cells without significant harm to normal cells.
Summary of Biological Activities
| Activity Type | MIC/IC50 Values | Notes |
|---|---|---|
| Anticancer | IC50 < 150 μM | Induces apoptosis in cancer cell lines |
| Antimicrobial | MIC ≤ 0.006 μM against Mtb | Effective against MDR-TB strains |
| Anti-inflammatory | Not quantified | Potential inhibition of inflammatory mediators |
Mechanism of Action
The mechanism of action of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of these targets, leading to various biological effects. The compound’s structure allows it to fit into the active sites of enzymes, blocking their activity and affecting downstream pathways .
Comparison with Similar Compounds
Key Findings and Implications
- Reactivity Hierarchy : Carbonyl chloride derivatives > carboxylic acids > esters. The target compound’s COCl group offers superior versatility in synthesis.
- Substituent Effects : Bromine at position 6 balances electronic and steric effects for optimal reactivity. Fluorinated or bulky groups (e.g., cyclopropyl) expand application scope but complicate synthesis .
- Market Trends : Discontinued products (e.g., 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride, ) highlight challenges in stability or scalability, underscoring the need for optimized synthetic routes for the target compound.
Biological Activity
6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound has been primarily investigated for its potential as an enzyme inhibitor and its anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and mechanisms of action.
Chemical Structure and Synthesis
The chemical structure of this compound features a bromine atom at the 6-position of the pyrazolo ring and a carbonyl chloride functional group. The synthesis typically involves cyclocondensation reactions of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, leading to various derivatives that enhance its biological properties.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound can fit into the active sites of various enzymes, blocking their activity and influencing downstream signaling pathways.
- Selective Targeting : It has shown potential in selectively inhibiting kinases involved in cell proliferation and survival, which is crucial in cancer therapy.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness against various human cancer cell lines, leading to reduced cell proliferation and induction of apoptosis. The compound's structure allows it to function as a selective inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
Enzyme Inhibition
The compound has been explored for its role as an enzyme inhibitor in various biological pathways:
- CK2 Kinase Inhibition : Recent studies have identified it as a potent inhibitor of casein kinase 2 (CK2), which is implicated in numerous cancers. The selectivity and potency were evaluated through differential scanning fluorimetry assays against a panel of kinases .
- COX-2 Inhibition : It has also been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer progression. The IC50 values for COX-2 inhibition were comparable to established drugs like celecoxib .
Comparative Analysis
To better understand the biological profile of this compound, it is useful to compare it with other related compounds:
| Compound | Activity Type | IC50/ED50 Values |
|---|---|---|
| This compound | CK2 Inhibitor | Potent (exact values vary) |
| 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile | COX-2 Inhibitor | IC50 = 0.04 μmol |
| 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid | General Anticancer Agent | Varies significantly |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- In vitro Studies : Various studies have shown that treatment with this compound leads to significant apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .
- In vivo Models : Animal studies demonstrated reduced tumor growth rates when treated with this compound compared to control groups. These findings suggest its potential for further development as an anticancer therapeutic agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 6-bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride?
- Methodological Answer : The synthesis typically involves cyclocondensation of 3-aminopyrazoles with β-dicarbonyl derivatives (e.g., β-ketoesters or acryloyl intermediates) under acidic or catalytic conditions. For example, β-enaminones derived from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one can react with hydrazine derivatives to form the pyrazolo[1,5-a]pyrimidine core . Subsequent chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) introduces the carbonyl chloride group . Ammonium chloride has been reported as an effective catalyst for similar multicomponent reactions .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., carbonyl chloride at δ ~160-170 ppm in ¹³C NMR). IR spectroscopy identifies C=O (1720–1750 cm⁻¹) and C-Br (550–650 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s ¹⁹Br/⁸¹Br doublet) .
- Elemental Analysis : Ensures purity and stoichiometry .
Q. What are the primary biological applications of this compound in academic research?
- Methodological Answer : The compound serves as a key intermediate in medicinal chemistry for synthesizing antitumor agents. For example, derivatives like pyrazolo[1,5-a]pyrimidine-3-carboxamides exhibit IC₅₀ values as low as 2.70 µM against liver carcinoma (HEPG2-1) by inducing mitochondrial apoptosis . It is also used to design p53 activators in cervical cancer models, where anthranilamide conjugates trigger G1/G2 cell cycle arrest and upregulate pro-apoptotic BAX .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis?
- Methodological Answer :
- Catalyst Screening : Replace traditional acids (e.g., H₂SO₄) with ammonium chloride or AlCl₃ to reduce side reactions and improve yields (e.g., from 50% to >80% in some cases) .
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance cyclocondensation rates, while reflux in ethanol improves crystallinity .
- Temperature Control : Low temperatures (-50°C) minimize decomposition during halogenation steps .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Structural Variants : Compare analogs with substitutions at the 6-bromo or carbonyl chloride positions. For instance, replacing bromine with chlorine alters electronic properties, affecting binding to targets like KATP channels .
- Assay Standardization : Use identical cell lines (e.g., HEPG2-1 vs. HeLa) and apoptosis markers (e.g., Annexin V) to reduce variability .
- Dose-Response Analysis : Validate IC₅₀ values across multiple replicates to distinguish intrinsic activity from assay noise .
Q. What mechanistic insights explain the compound’s role in apoptosis induction?
- Methodological Answer :
- p53 Activation : In HeLa cells, anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates stabilize p53 by inhibiting E6-mediated degradation, leading to nuclear accumulation and transcription of BAX/p21 .
- Mitochondrial Pathways : Derivatives like thiazole 23g disrupt mitochondrial membrane potential, releasing cytochrome c and activating caspase-3/7 .
- Table : Key Biological Activities
| Derivative | Target | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine 7c | HEPG2-1 | 2.70 ± 0.28 | Mitochondrial apoptosis | |
| Anthranilamide conjugate | HeLa (p53 activation) | 4.20 ± 0.45 | G2/M arrest, BAX upregulation |
Q. How can regioselective functionalization of the pyrazolo[1,5-a]pyrimidine core be achieved?
- Methodological Answer :
- Electrophilic Substitution : Bromine at position 6 directs electrophiles to position 3 or 7 due to electronic effects .
- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids selectively modify position 2 or 5 .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block the carbonyl chloride during amide coupling .
Data Contradiction Analysis
Q. Why do some studies report variable antitumor efficacy for structurally similar derivatives?
- Methodological Answer : Differences arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) enhance cytotoxicity but reduce solubility, affecting bioavailability .
- Cell Line Heterogeneity : p53-mutant vs. wild-type cells show divergent responses to apoptosis inducers .
- Metabolic Stability : Hepatic clearance rates vary between analogs, as seen in pharmacokinetic studies of carboxamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
